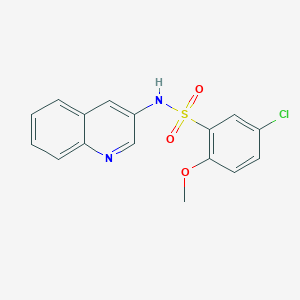
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide, also known as AQ-13, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs, which are known for their antibacterial, antifungal, and antiviral properties. AQ-13 has been shown to exhibit potent anticancer activity against a range of cancer cell lines, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide prevents cancer cells from dividing and proliferating, leading to their eventual death. This mechanism of action is similar to that of other topoisomerase inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its potent anticancer activity, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide for lab experiments is its potent anticancer activity against a range of cancer cell lines. This makes it a valuable tool for researchers studying the mechanisms of cancer cell growth and proliferation. However, one limitation of 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide. One area of interest is the development of new synthetic routes for this compound that could improve its solubility and bioavailability. Another area of interest is the investigation of 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide's potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide and to identify any potential side effects or toxicity concerns.
Méthodes De Synthèse
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 2-methoxybenzenesulfonyl chloride with quinoline-3-carbaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then treated with 5-chloro-2-aminobenzenesulfonamide to yield 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the field of oncology. Several studies have demonstrated that 5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Propriétés
Nom du produit |
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H13ClN2O3S |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-15-7-6-12(17)9-16(15)23(20,21)19-13-8-11-4-2-3-5-14(11)18-10-13/h2-10,19H,1H3 |
Clé InChI |
YVBIXROGJRXBAE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)


![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)


